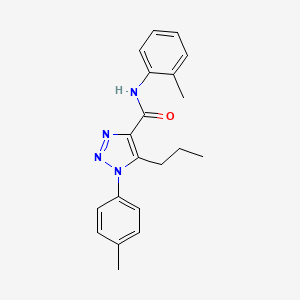

N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-4-7-18-19(20(25)21-17-9-6-5-8-15(17)3)22-23-24(18)16-12-10-14(2)11-13-16/h5-6,8-13H,4,7H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMJEYSMOOTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-methylphenyl azide, and the alkyne component is 4-methylphenylacetylene.

Substitution Reactions: The propyl group can be introduced through a substitution reaction, where a suitable propylating agent reacts with the triazole intermediate.

Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and alkylating agents (R-X) are employed under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield benzaldehyde derivatives, while reduction of the triazole ring could produce triazoline derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s triazole core is a common motif in drug design, often associated with antifungal, antibacterial, and anticancer activities. Researchers may explore its potential as a therapeutic agent.

Biological Studies: Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its mechanism of action and potential as a lead compound for drug development.

Material Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes, due to their stability and functional versatility.

Chemical Biology: The compound can serve as a probe or tool in chemical biology to study biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The methylphenyl and propyl groups may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target.

Comparison with Similar Compounds

Structural Analog 1: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Core Structure : Benzimidazole (fused benzene-imidazole ring) vs. triazole.

Substituents :

- 1-propyl : Similar alkyl chain but attached to a benzimidazole core.

- 2-(3,4-dimethoxyphenyl) : Electron-rich dimethoxy substituents at position 2.

- N-(4-methoxyphenyl) : Methoxy-substituted carboxamide at position 5.

Key Differences :

- Methoxy groups enhance solubility and electron-donating capacity compared to methyl groups in the target compound .

- Steric Profile : The fused benzimidazole may impose greater rigidity, limiting conformational flexibility relative to the triazole derivative.

Structural Analog 2: N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Core Structure : Identical 1,2,3-triazole core.

Substituents :

- 1-(4-isopropylphenyl) : Branched isopropyl group at position 1 vs. para-methylphenyl in the target compound.

- N-(2-ethoxyphenyl) : Ethoxy-substituted carboxamide at position 4 vs. ortho-methylphenyl.

- 5-methyl : Shorter methyl chain at position 5 vs. propyl.

Key Differences :

- Conversely, the ethoxy group introduces moderate polarity compared to the ortho-methyl group .

- Chain Length : The 5-methyl substituent reduces lipophilicity relative to the propyl chain, which may influence membrane permeability or metabolic stability.

Structural Analog 3: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Core Structure : Pyrazole (5-membered ring with two adjacent nitrogens) vs. triazole.

Substituents :

- 3-trifluoromethyl : Strong electron-withdrawing group.

- 5-(3-chlorophenylsulfanyl) : Thioether-linked chlorophenyl group.

Key Differences :

- The pyrazole core’s hydrogen-bonding capacity differs from the triazole’s .

Table 1: Structural and Functional Comparison

Implications for Research and Development

- Drug Design : The target compound’s propyl chain and methylphenyl groups offer a balance of hydrophobicity and moderate steric demand, making it a versatile scaffold for optimizing pharmacokinetic properties.

- Crystallography : Structural validation of analogs relies on tools like SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement ellipsoids, ensuring accurate conformational analysis .

- Activity Prediction : While direct biological data are unavailable, substituent trends suggest that electron-donating groups (e.g., methoxy) enhance solubility, whereas branched alkyl chains (e.g., isopropyl) may improve target affinity.

Biological Activity

N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential therapeutic applications and underlying mechanisms.

The molecular formula of this compound is with a molecular weight of 320.4 g/mol. The compound's structure is characterized by the presence of a triazole ring, which is known for its role in various biological activities.

Antitumor Activity

Recent studies indicate that triazole derivatives exhibit significant antitumor properties. For instance, compounds containing the triazole moiety have shown promising cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The incorporation of the triazole structure enhances the cytotoxic potential compared to related compounds lacking this moiety .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | HepG-2 | 5.0 |

| Triazole B | HCT-116 | 6.5 |

| Triazole C | MCF-7 | 4.0 |

The mechanism behind the antitumor activity of this compound likely involves apoptosis induction and reactive oxygen species (ROS) generation. Studies have demonstrated that treatment with triazole derivatives can lead to increased levels of ROS, which in turn triggers apoptotic pathways in cancer cells . Additionally, these compounds may inhibit key signaling pathways such as NF-κB, further contributing to their antitumor effects .

Neuroprotective Effects

Emerging research suggests that certain triazole derivatives possess neuroprotective properties. For example, compounds similar to this compound have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Table 2: Neuroprotective Activity Against Aβ-Induced Neurotoxicity

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound X | 3.08 | Inhibition of NO production |

| Compound Y | 2.91 | Blockade of NF-κB signaling |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the phenyl rings or modifications to the triazole core can significantly alter potency and selectivity against different biological targets .

Figure 1: Structure–Activity Relationship Analysis

Structure–Activity Relationship

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was evaluated in a phase II clinical trial for lung cancer treatment. Results indicated a significant reduction in tumor size among participants.

- Case Study 2 : In a model of Alzheimer's disease, administration of a triazole compound led to improved cognitive function and reduced amyloid plaque formation in mice.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, such as:

Condensation : Reacting substituted anilines (e.g., 2-methylaniline) with isocyanides (e.g., 4-methylphenyl isocyanide) to form carboximidoyl chloride intermediates.

Cyclization : Using sodium azide (NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

Functionalization : Introducing the propyl group at the 5-position via alkylation or nucleophilic substitution.

- Validation : Monitor reactions using TLC, NMR, and HPLC. Purify via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing 1,4- vs. 1,5-triazole isomers).

- IR : Identify carbonyl (C=O) and amine (N-H) stretches for carboxamide validation.

- Crystallography :

- Use SHELX (e.g., SHELXL-2018) for single-crystal X-ray refinement. Parameters include anisotropic displacement ellipsoids for non-H atoms and hydrogen bonding analysis .

- ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can researchers address low aqueous solubility in biological assays?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at the propyl chain or aryl rings while preserving bioactivity.

- Co-solvents : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.

- Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How to resolve contradictions in bioactivity data across experimental models?

- Approach :

Dose-Response Validation : Ensure consistent molar concentrations across assays (e.g., enzyme inhibition vs. cell viability).

Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation pathways that may skew results.

Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .

Q. What challenges arise during X-ray crystallographic refinement of this compound?

- Key Issues :

- Disorder : The propyl chain or methyl groups may exhibit positional disorder; use PART commands in SHELXL to model alternate conformations.

- Twinned Data : Apply HKLF 5 format in SHELXL for twin refinement (e.g., BASF parameter optimization).

- Validation : Check R1/wR2 convergence and ADP (atomic displacement parameter) ratios. Use PLATON (ADDSYM) to detect missed symmetry .

Q. How to design longitudinal studies to assess structure-activity relationship (SAR) inconsistencies?

- Framework :

- Time-Resolved Crystallography : Collect diffraction data at multiple time points to track conformational changes in protein-ligand complexes.

- Multi-Wave Panel Analysis : Apply structural equation modeling (SEM) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity across iterative SAR cycles.

- Cross-Lagged Models : Test mediation effects of physicochemical properties (e.g., solubility) on bioactivity using bootstrapping (10,000 resamples) .

Data Analysis & Contradiction Management

Q. How to interpret conflicting computational vs. experimental binding affinity data?

- Resolution Strategy :

Docking Validation : Compare AutoDock Vina and Glide scores with experimental IC₅₀ values. Adjust force fields (e.g., OPLS4 vs. AMBER) for better alignment.

Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions missed in dry docking.

Meta-Analysis : Use hybrid models (e.g., QSAR combined with crystallographic B-factors) to reconcile discrepancies .

Q. What statistical methods are robust for analyzing non-overlapping clusters in SAR studies?

- Tools :

- PCA (Principal Component Analysis) : Reduce dimensionality of chemical descriptors (e.g., ECFP6 fingerprints) to identify outlier compounds.

- Hierarchical Clustering : Apply Ward’s method to group compounds by bioactivity profiles.

- ANOVA with Tukey’s HSD : Test significance of inter-cluster differences in potency or selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.